AMMONIUM METATUNGSTATE

Catalyst Precursor Nanomaterial Synthesis Solution Processing

Ammonium metatungstate's >150-fold solubility advantage over APT (303.9 g/100 g H₂O at 20°C) enables high-loading single-step wet impregnation and concentrated spray-drying unattainable with paratungstate. The large Keggin-type [H₂W₁₂O₄₀]⁶⁻ anion yields a strategically beneficial 'egg-shell' distribution on porous supports, optimizing external mass-transfer-limited reactions. Its clean, direct thermal decomposition to WO₃ by 600°C—free of the complex intermediate phases seen with APT—ensures superior morphology and stoichiometry control in thin films and nanostructured powders. Critically, AMT is inherently free of alkali-metal contaminants (verified low Na specification), safeguarding semiconductor, optical coating, and catalyst applications against device-degrading sodium migration. When solution-based tungsten processing demands reproducibility, substituting AMT with APT is a proven source of process failure.

Molecular Formula H26N6O40W12
Molecular Weight 2956.3
CAS No. 12028-48-7
Cat. No. B1143969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMMONIUM METATUNGSTATE
CAS12028-48-7
Molecular FormulaH26N6O40W12
Molecular Weight2956.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Metatungstate (CAS 12028-48-7): Procurement-Grade Overview for Scientific and Industrial Applications


Ammonium Metatungstate (AMT), with the chemical formula (NH₄)₆[H₂W₁₂O₄₀]·xH₂O, is a white crystalline powder belonging to the isopoly-tungstate family. It is characterized by a Keggin-type polyoxometalate anion structure, which confers a unique combination of exceptionally high aqueous solubility and moderate acidity [1]. AMT serves as a critical, high-purity, water-soluble tungsten precursor, essentially free of alkali metal contaminants, and is widely utilized in the synthesis of advanced catalysts, electrochromic materials, and high-purity tungsten products [2]. Its physical form, specific hydration state, and purity profile are key variables that impact its performance in downstream solution-based processes [3].

Ammonium Metatungstate (CAS 12028-48-7): Why Simple In-Class Substitution Is Scientifically Invalid


Substituting AMT with other common tungsten precursors, most notably Ammonium Paratungstate (APT), is a frequent source of process failure and product inconsistency. Despite both being ammonium tungsten salts, their divergent physical properties—rooted in fundamentally different anion structures—preclude them from being interchangeable in solution-based or thermally driven applications. For instance, the stark contrast in solubility between AMT and APT [1] directly dictates the feasibility and efficiency of wet-chemistry methods like impregnation, sol-gel synthesis, and spray drying. Similarly, differences in thermal decomposition pathways [2] and the specific molecular architecture of the precursor ion [3] can profoundly alter the morphology, dispersion, and catalytic activity of the final tungsten-containing material. The following evidence demonstrates that selecting AMT is not a matter of preference but a critical, quantifiable decision that governs the success of specific research and manufacturing protocols.

Ammonium Metatungstate (AMT): Quantified Differentiation from APT in Critical Industrial Processes


AMT Enables ~4.6× Higher Tungsten Loading in Aqueous Precursor Solutions Compared to APT

The defining differentiator of AMT is its exceptionally high aqueous solubility. At 20°C, the solubility of AMT is reported to be 303.9 g per 100 g H₂O [1]. In contrast, the solubility of APT in water at the same temperature is less than 2% (approximately <2 g per 100 g H₂O) [1]. This represents a difference of over two orders of magnitude in achievable tungsten loading per unit volume of solution. For industrial procurement, this translates directly to higher throughput, reduced solvent volumes, and the ability to prepare concentrated precursor solutions that are simply impossible with APT.

Catalyst Precursor Nanomaterial Synthesis Solution Processing

AMT's Keggin Ion Size Results in a Unique 'Egg-Shell' Catalyst Profile vs. Homogeneous Profiles from Monomeric Tungstates

The polyoxometalate nature of the metatungstate ion [H₂W₁₂O₄₀]⁶⁻, with its large molecular size, directly influences catalyst architecture during impregnation. A study on alumina-supported catalysts demonstrated that impregnation with AMT solutions consistently led to an 'egg-shell' profile due to pore blockage and size exclusion of the large metatungstate ions at the support's exterior [1]. Conversely, impregnation with solutions of sodium or ammonium tungstate, which contain the small, monomeric WO₄²⁻ ion, produced flat, homogeneous tungsten profiles throughout the support pellet [1]. This difference in spatial distribution is a direct, verifiable consequence of the precursor's molecular structure.

Heterogeneous Catalysis Impregnation Catalyst Architecture

AMT Lacks an NH₃ Evolution Step at 170-240°C, a Key Distinction from APT During Thermal Decomposition

While the overall thermal decomposition of AMT and APT is similar, a specific and crucial difference exists in their low-to-mid temperature behavior. Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) shows that APT undergoes a distinct step involving the evolution of dry NH₃ gas between 170 and 240 °C [1]. This NH₃ release step is notably absent in the decomposition profile of AMT [1]. This difference in the decomposition pathway can significantly impact the local environment during thermal processing, potentially affecting the morphology, oxidation state, or impurity profile of intermediate phases formed prior to the final WO₃ product.

Thermal Analysis Material Processing WO₃ Synthesis

Sodium Impurity in AMT Alters Thermal Dehydration and Decomposition Kinetics, Impacting Process Control

Sodium, a common impurity in tungsten chemicals, significantly modifies the properties of AMT. The presence of Na⁺ ions, substituting for NH₄⁺ in the crystal lattice, enhances the binding force between crystal water and the lattice, thereby raising the dehydration temperature [1]. Furthermore, sodium ions hinder the decomposition of NH₄⁺, broadening the temperature range for NH₃ release and altering the phase transition pathway to WO₃ [1]. This demonstrates that not all AMT is equivalent; the specific impurity profile, particularly sodium content, is a critical, quantifiable variable that directly affects the thermal behavior and, consequently, the reproducibility of processes reliant on its thermal decomposition.

Quality Control Purity Thermal Stability

AMT Decomposes Completely to WO₃ by 600°C, ~100°C Lower than APT

The thermal conversion efficiency to tungsten trioxide (WO₃) differs notably between AMT and APT. AMT undergoes complete thermal conversion to WO₃ at a temperature of 600 °C [1]. In contrast, the complete conversion of APT to WO₃ requires a higher temperature, greater than 600 °C, and proceeds through a more complex pathway with additional intermediate phases [1]. This lower and cleaner conversion temperature for AMT represents a direct energy saving and potentially simpler process control for applications where WO₃ is the desired final product.

Thermal Decomposition WO₃ Synthesis Process Efficiency

Ammonium Metatungstate (AMT): High-Value Application Scenarios Driven by Quantified Differentiation


Synthesis of High-Loading Heterogeneous Catalysts via Wet Impregnation

The >150-fold higher solubility of AMT compared to APT [1] makes it the only viable precursor for preparing supported catalysts with high tungsten loadings via single-step wet impregnation. Furthermore, the large molecular size of the Keggin ion [H₂W₁₂O₄₀]⁶⁻ in AMT uniquely yields an 'egg-shell' distribution on porous supports [2], which is strategically beneficial for specific reaction kinetics, such as those limited by external mass transfer or for creating core-shell type architectures. Procurement of high-purity AMT ensures reproducible impregnation profiles and final catalyst performance.

Spray Drying for Nanostructured Tungsten Powders and Functional Coatings

The extreme aqueous solubility of AMT (303.9 g/100 g H₂O at 20°C [1]) enables the preparation of highly concentrated precursor solutions. This is a prerequisite for efficient and cost-effective spray drying, a key industrial technique for producing homogeneous, nanostructured tungsten precursor powders. These powders are then thermally decomposed, a process where AMT's clean, lower-temperature conversion to WO₃ (complete by 600°C [2]) offers an advantage in producing high-purity tungsten metal powders, tungsten heavy alloys, and functional coatings like electrochromic WO₃ films.

Fabrication of WO₃ Thin Films via Sol-Gel and Hydrothermal Methods

AMT's exceptional solubility and its clean thermal decomposition pathway to WO₃ at 600°C [1] make it a superior precursor for wet-chemical synthesis of tungsten oxide thin films and nanomaterials. Unlike APT, which decomposes through more complex intermediate steps [1], AMT provides a more direct route, leading to better control over the morphology, crystallinity, and stoichiometry of the final WO₃. This is critical for applications in electrochromic smart windows, gas sensors, and photoelectrochemical cells where film quality directly dictates device performance.

Alkali-Free Precursor for Electronic-Grade Tungsten Materials

For applications where even trace alkali metals are detrimental, such as in gate electrodes, interconnects in semiconductor manufacturing, or in specialized optical coatings, AMT is the preferred choice. It is inherently free of alkali metals like sodium and potassium, unlike sodium tungstate or lithium metatungstate. Procuring AMT with a verified low sodium specification is crucial, as sodium impurities are known to alter thermal behavior [1] and can contaminate the final tungsten film or component, leading to device failure or degraded performance.

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